molecular formula C13H16O3 B3110065 3-(2-Cyclopropylmethoxy-phenyl)-propionic acid CAS No. 1781821-95-1

3-(2-Cyclopropylmethoxy-phenyl)-propionic acid

Cat. No.: B3110065
CAS No.: 1781821-95-1
M. Wt: 220.26 g/mol
InChI Key: POCQCTHJHBFGLD-UHFFFAOYSA-N
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Description

3-(2-Cyclopropylmethoxy-phenyl)-propionic acid is a phenylpropanoic acid derivative characterized by a cyclopropylmethoxy group at the ortho position of the phenyl ring and a propionic acid side chain. The cyclopropylmethoxy substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which may influence physicochemical properties (e.g., lipophilicity) and biological interactions.

Properties

IUPAC Name

3-[2-(cyclopropylmethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(15)8-7-11-3-1-2-4-12(11)16-9-10-5-6-10/h1-4,10H,5-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCQCTHJHBFGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropylmethoxy-phenyl)-propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopropylmethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of cyclopropylmethoxybenzoic acid.

    Reduction: Formation of cyclopropylmethoxybenzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(2-Cyclopropylmethoxy-phenyl)-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropylmethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) Ortho-Substituted Derivatives
  • 3-(2-Methoxyphenyl)propionic acid (CAS 6342-77-4): Structure: Methoxy group at the ortho position. Molecular Formula: C₁₀H₁₂O₃; MW: 180.20 g/mol. Key Differences: The methoxy group is smaller and less sterically hindered than cyclopropylmethoxy. Used in synthetic chemistry and as a reference standard .
(b) Para-Substituted Derivatives
  • 3-(4-Methylphenyl)propionic acid: Structure: Methyl group at the para position. Molecular Formula: C₁₀H₁₂O₂; MW: 164.20 g/mol. Key Differences: The para-methyl group is non-polar and electron-donating, increasing lipophilicity (logP ≈ 2.5) compared to ortho-substituted derivatives. Marketed for industrial and research applications .
  • 3-(4-Isobutylphenyl)propionic acid (CAS 65322-85-2): Structure: Isobutyl group at the para position. Molecular Formula: C₁₃H₁₈O₂; MW: 206.28 g/mol. Key Differences: The branched isobutyl group enhances steric bulk and hydrophobicity (logP ≈ 3.8). This compound is a known impurity in ibuprofen synthesis, highlighting its pharmacological relevance .
(c) Chloro-Substituted Derivatives
  • 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP, CAS 93-65-2): Structure: Chloro and methyl groups on a phenoxypropionic acid backbone. Molecular Formula: C₁₀H₁₁ClO₃; MW: 214.65 g/mol. Key Differences: The chloro group is electron-withdrawing, reducing ring electron density. MCPP is a herbicide, demonstrating how substituent electronegativity directs agricultural applications .

Cyclic vs. Linear Substituents

  • 3-Cyclopentylpropionic acid (CAS 140-77-2):
    • Structure : Cyclopentyl group instead of a substituted phenyl ring.
    • Molecular Formula : C₈H₁₄O₂; MW : 142.20 g/mol.
    • Key Differences : The alicyclic cyclopentyl group confers rigidity and moderate lipophilicity (logP ≈ 2.1). Used in polymer and fine chemical synthesis .

Functional Group Modifications

  • 3-(4-Methoxy-phenyl)-3-(2,2,2-trifluoro-acetylamino)-propionic acid (CAS 117291-24-4): Structure: Trifluoroacetylamino group at the β-position. Molecular Formula: C₁₂H₁₂F₃NO₄; MW: 291.23 g/mol. Key Differences: The trifluoroacetyl group introduces strong electron-withdrawing effects, altering acidity (pKa ≈ 3.5) and reactivity. Applied in peptide mimetics and medicinal chemistry .

Data Table: Key Properties of Analogues

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Position/Type Key Applications
3-(2-Methoxyphenyl)propionic acid 6342-77-4 C₁₀H₁₂O₃ 180.20 Ortho-methoxy Synthetic intermediates
3-(4-Isobutylphenyl)propionic acid 65322-85-2 C₁₃H₁₈O₂ 206.28 Para-isobutyl Pharmaceutical impurities
2-(4-Chloro-2-methylphenoxy)propionic acid 93-65-2 C₁₀H₁₁ClO₃ 214.65 Para-chloro, ortho-methyl Herbicides
3-Cyclopentylpropionic acid 140-77-2 C₈H₁₄O₂ 142.20 Cyclopentyl Polymer chemistry
3-(4-Methylphenyl)propionic acid Not provided C₁₀H₁₂O₂ 164.20 Para-methyl Industrial research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Cyclopropylmethoxy-phenyl)-propionic acid
Reactant of Route 2
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3-(2-Cyclopropylmethoxy-phenyl)-propionic acid

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